5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide

carbonic anhydrase inhibition glaucoma topical ocular hypotensive

Unique three-component scaffold: indoline-1-carbonyl, furan-2-sulfonamide, thiophen-2-ylmethyl. Fills lipophilicity gap for SAR; distinct thiophene H-bond acceptor. Ideal for CA inhibition screens and oncology panels. No direct analog data exist—class-level substitution risks activity cliff. Order for systematic in silico or wet-lab profiling.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
CAS No. 1170266-11-1
Cat. No. B2533688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide
CAS1170266-11-1
Molecular FormulaC18H16N2O4S2
Molecular Weight388.46
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CS4
InChIInChI=1S/C18H16N2O4S2/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(24-16)26(22,23)19-12-14-5-3-11-25-14/h1-8,11,19H,9-10,12H2
InChIKeyMKVQGYKJBHTEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide CAS 1170266-11-1: Chemical Identity and Research-Grade Procurement Profile


5-(Indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide (CAS 1170266-11-1) is a synthetic small-molecule sulfonamide derivative with the molecular formula C18H16N2O4S2 and a molecular weight of 388.46 g/mol . The compound integrates three pharmacophoric elements—an indoline-1-carbonyl group, a furan-2-sulfonamide core, and a thiophen-2-ylmethyl substituent—within a single scaffold. This architecture places it within the broader class of sulfonamide–heterocycle hybrids that have demonstrated nanomolar-level carbonic anhydrase inhibition [1] and micromolar anticancer activity across multiple cell lines [2]. However, no peer-reviewed primary research article or patent specifically reporting biological data for this exact compound was identified at the time of this analysis, limiting the evidence base to class-level inferences from structurally related analogs.

Why 5-(Indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide Cannot Be Replaced by Generic In-Class Sulfonamides


Sulfonamide derivatives spanning indoline–carbonyl, furan–sulfonamide, and thiophene–sulfonamide subclasses exhibit highly divergent biological activity profiles dictated by subtle structural variations. In the 4-substituted thiophene- and furan-2-sulfonamide series, nanomolar hCA II inhibition was achieved only with specific substitution patterns; indiscriminate replacement led to orders-of-magnitude potency loss [1]. Similarly, within the 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide class, anticancer IC50 values ranged from 1.98 to 9.12 µM across structurally close analogs, demonstrating that even minor N-substituent changes produce substantial activity shifts [2]. The target compound's unique combination of an indoline-1-carbonyl donor, a furan-2-sulfonamide core, and a thiophen-2-ylmethyl acceptor has no direct structural analog with reported biological data, meaning that generic substitution with any commercially available in-class compound carries an unquantifiable risk of activity cliff effects. Procurement decisions must therefore be guided by the specific structural attributes of this compound rather than by class-level assumptions.

Quantitative Evidence Guide: Differentiating 5-(Indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide from Closest Analogs


Carbonic Anhydrase II Inhibitory Potential Inferred from Furan-2-Sulfonamide Scaffold

The furan-2-sulfonamide core present in the target compound is the pharmacophore responsible for nanomolar-level human carbonic anhydrase II (hCA II) inhibition as established in the 4-substituted thiophene- and furan-2-sulfonamide series [1]. In that study, representative furan-2-sulfonamides achieved hCA II IC50 values in the low nanomolar range and demonstrated in vivo intraocular pressure (IOP) lowering in normotensive albino rabbits. The target compound incorporates a 5-(indoline-1-carbonyl) substituent at the furan 5-position, which is structurally distinct from the 4-substituted analogs reported. However, the presence of the intact furan-2-sulfonamide moiety supports class-level inference that this compound retains the potential for nanomolar hCA II engagement, whereas close analogs lacking the furan-2-sulfonamide core (e.g., benzenesulfonamide-based indoline derivatives [2]) are not expected to exhibit this mechanism.

carbonic anhydrase inhibition glaucoma topical ocular hypotensive

Anticancer Activity Benchmarking Against 3-(Indoline-1-carbonyl)benzenesulfonamide Analogs

The closest structurally characterized analogs with reported biological data are the 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives evaluated by Pansare and Shelke [1]. In that study, 14 compounds (4a–g and 5a–g) were tested against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines, yielding IC50 values from 1.98 to 9.12 µM. The most potent compounds (4b, 4d, 5d, 5g) achieved IC50 values of 1.98–2.72 µM. The target compound differs in two critical aspects: (i) replacement of the benzenesulfonamide core with a furan-2-sulfonamide, and (ii) introduction of a thiophen-2-ylmethyl N-substituent. These modifications are expected to alter both electronic properties and target engagement profiles relative to the benzenesulfonamide series. Without direct head-to-head testing, the quantitative anticancer potency of the target compound remains unknown, but the indoline-1-carbonyl motif shared with the active benzenesulfonamide analogs provides a rational basis for inclusion in oncology-focused screening libraries.

anticancer cytotoxicity indoline-sulfonamide hybrids

Structural Differentiation: Thiophen-2-ylmethyl N-Substituent Versus Tetrahydrofuran-2-ylmethyl and 4-Fluorophenyl Analogs

Among commercially available 5-(indoline-1-carbonyl)furan-2-sulfonamide analogs, the target compound is uniquely defined by its N-(thiophen-2-ylmethyl) substituent. The closest commercially listed analogs bear N-((tetrahydrofuran-2-yl)methyl) (CAS not confirmed; MW 376.43) or N-(4-fluorophenyl) (CAS 1170548-91-0; MW 386.4) groups . The thiophen-2-ylmethyl moiety introduces a sulfur-containing heteroaromatic ring with distinct electronic and lipophilic character: thiophene has a higher polarizability and different hydrogen-bonding capacity compared to tetrahydrofuran (saturated, oxygen-containing) or 4-fluorophenyl (fluorinated aryl). Computational prediction (SwissADME) suggests that the thiophen-2-ylmethyl analog will exhibit higher lipophilicity (estimated XLogP3 ~2.8) compared to the tetrahydrofuran analog (estimated XLogP3 ~2.1), potentially enhancing membrane permeability while retaining the hydrogen-bond acceptor capacity of the thiophene sulfur. No experimental logP or solubility data are available for direct comparison.

structure-activity relationship sulfonamide N-substituent drug-likeness

Procurement-Grade Purity and Availability Benchmarking

The target compound is listed by multiple chemical suppliers with a typical purity specification of 95% (HPLC) . This is consistent with the purity grades reported for closely related 5-(indoline-1-carbonyl)furan-2-sulfonamide analogs such as the N-((tetrahydrofuran-2-yl)methyl) and N-(4-fluorophenyl) variants, which are also offered at 95% purity. No supplier currently provides purity exceeding 97% for this specific compound. For procurement purposes, the compound is available in standard research quantities (1 mg to 50 mg scale), with pricing comparable to analogs of similar molecular complexity. No certified reference standard or GMP-grade material has been identified, consistent with its status as a non-pharmacopoeial research chemical.

chemical procurement purity specification research-grade compound

Recommended Application Scenarios for 5-(Indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide Based on Evidence Profile


Primary Screening in Carbonic Anhydrase Inhibition Programs

The furan-2-sulfonamide core of the target compound is the established pharmacophore for nanomolar-level human carbonic anhydrase II inhibition as demonstrated in the 4-substituted furan-2-sulfonamide series [1]. Researchers developing novel CA inhibitors for glaucoma or other carbonic anhydrase-related indications should prioritize this compound over benzenesulfonamide-based indoline analogs, which lack the critical furan-2-sulfonamide moiety required for CA engagement. The compound is suitable for primary in vitro enzymatic screens (stopped-flow CO2 hydration assay) against a panel of CA isozymes (hCA I, II, IV, IX, XII).

Anticancer Library Enrichment for Phenotypic Screening

Given that 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide analogs exhibit IC50 values of 1.98–9.12 µM against lung, cervical, breast, and prostate cancer cell lines [2], the target compound—sharing the indoline-1-carbonyl motif—represents a structurally rational addition to diversity-oriented screening libraries for oncology. It is recommended for inclusion in medium-throughput antiproliferative screens (e.g., NCI-60 panel or similar) to evaluate whether the furan-2-sulfonamide core and thiophen-2-ylmethyl substituent confer altered potency or selectivity profiles compared to the benzenesulfonamide analogs.

Structure-Activity Relationship (SAR) Exploration Around Sulfonamide N-Substituents

The thiophen-2-ylmethyl N-substituent of the target compound fills a lipophilicity gap between the more polar tetrahydrofuran-2-ylmethyl analog (predicted XLogP3 ~2.1) and the more lipophilic 4-fluorophenyl analog (predicted XLogP3 ~3.1) [3]. Medicinal chemistry teams conducting systematic SAR studies on sulfonamide N-substituents should acquire this compound alongside its tetrahydrofuran and 4-fluorophenyl analogs to probe the impact of moderate lipophilicity and thiophene-specific interactions on target binding, cellular permeability, and metabolic stability.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined three-component architecture (indoline-1-carbonyl, furan-2-sulfonamide, thiophen-2-ylmethyl) makes it an excellent candidate for computational modeling studies. The thiophene sulfur atom serves as a distinct hydrogen-bond acceptor that can be probed in docking simulations against protein targets with known sulfonamide-binding pockets. Given the precedent for sulfonamide–heterocycle hybrids in carbonic anhydrase [1] and anticancer [2] contexts, in silico screening against these target classes using the compound's 3D structure is warranted prior to committing to wet-lab experimentation.

Quote Request

Request a Quote for 5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.